REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N+:10]([CH:13](C(OCC)=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])([O-])=[O:11]>CCCCCCCCCCCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[O:11][N:10]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:7]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C#N)C=C1
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Name
|
diethyl nitromalonate
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Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
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Smiles
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CCCCCCCCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This product was prepared by a modification of the general procedure
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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CONCENTRATION
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Details
|
was then concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC(=NO1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |